1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine
Overview
Description
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine is a compound that features a piperazine ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine typically involves the construction of the piperazine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the reaction of N-methylpiperazine with a suitable pyrrolidine derivative under controlled conditions. Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine nitrogen atoms are replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or pyrrolidine compounds.
Scientific Research Applications
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their substitution patterns and biological activities.
Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are often used in similar applications but may have different pharmacokinetic profiles.
Piperazine derivatives: These compounds have a piperazine ring and are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
1-methyl-4-[[(2S)-pyrrolidin-2-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10/h10-11H,2-9H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLMKVNJHMVEH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533963 | |
Record name | 1-Methyl-4-{[(2S)-pyrrolidin-2-yl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91790-92-0 | |
Record name | 1-Methyl-4-[(2S)-2-pyrrolidinylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91790-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-{[(2S)-pyrrolidin-2-yl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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